molecular formula C13H9B B1628162 1-(3-Bromo-1-propynyl)naphthalene CAS No. 352035-98-4

1-(3-Bromo-1-propynyl)naphthalene

Cat. No. B1628162
CAS RN: 352035-98-4
M. Wt: 245.11 g/mol
InChI Key: LHDMQJTYLOVTPS-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-propynyl)naphthalene is a chemical compound used as a derivatization agent . It is used in industrial and scientific research .


Synthesis Analysis

This compound can be used to protect alcohols in the form of a 1-naphthylpropargyl ether that can be cleaved with DDQ . The synthesis of this compound involves the introduction of the (1-naphthyl)propargyl group as a sterically unobtrusive alcohol protecting group .


Chemical Reactions Analysis

The (1-naphthyl)propargyl group in 1-(3-Bromo-1-propynyl)naphthalene is introduced as a sterically unobtrusive alcohol protecting group that can be cleaved in a single step by exposure to dichlorodicyanoquinone in wet dichloromethane .


Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Bromo-1-propynyl)naphthalene is 245.11 . The melting point is between 43-47°C .

Scientific Research Applications

  • Synthesis of Cyano Acids for Tachykinin Receptor Antagonists 1-(3-Bromo-1-propynyl)naphthalene derivatives have been utilized in synthesizing 3-cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists. This synthesis involves a new route that addresses previous difficulties such as the stoichiometric use of mercury salts and operational challenges, offering advantages in terms of yield and process simplicity (Ashworth et al., 2003).

  • Development of Bromo-Substituted Naphthalene Dianhydride Derivatives Bromo-substituted naphthalene derivatives, including those related to 1-(3-Bromo-1-propynyl)naphthalene, have been synthesized for applications in materials and supramolecular chemistry. This research focuses on efficient and practical methods to obtain specific bromo-substituted naphthalene dianhydride derivatives, which are precursors for core-substituted 1,4,5,8-naphthalene diimides (cNDIs) used in various scientific fields (Ping, 2012).

  • Synthesis and Characterization of Naphthalene Derivatives Studies on the synthesis, NMR spectra, and ESR spectrum of naphthalene derivatives, including those similar to 1-(3-Bromo-1-propynyl)naphthalene, have been conducted. These investigations provide insights into the chemical behavior and properties of such naphthalene derivatives under various conditions, contributing to a deeper understanding of their potential applications (Staab & Haenel, 1970).

  • Functionalization of Metal-Organic Frameworks Naphthalene derivatives, related to 1-(3-Bromo-1-propynyl)naphthalene, have been used in the functionalization of UiO-66 metal-organic frameworks. These modifications, including bromo and naphthalene functionalizations, enable the development of new frameworks with potential applications in various scientific areas (Garibay & Cohen, 2010).

  • Naphthalene Diimides in Supramolecular Chemistry Naphthalene diimides (NDIs), closely related to 1-(3-Bromo-1-propynyl)naphthalene, have applications in supramolecular chemistry, molecular sensors, and catalysis. The research encompasses the synthesis, properties, and applications of NDIs and their role in host-guest complexes, ion-channels, and interactions with DNA for medicinal applications (Kobaisi et al., 2016).

Safety And Hazards

1-(3-Bromo-1-propynyl)naphthalene is classified as a dangerous good for transport . It may cause skin irritation, serious eye damage, respiratory irritation, and is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-(3-bromoprop-1-ynyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDMQJTYLOVTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568180
Record name 1-(3-Bromoprop-1-yn-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-1-propynyl)naphthalene

CAS RN

352035-98-4
Record name 1-(3-Bromoprop-1-yn-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromo-1-propynyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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